molecular formula C15H12O B195587 Dibenzosuberone CAS No. 1210-35-1

Dibenzosuberone

Cat. No.: B195587
CAS No.: 1210-35-1
M. Wt: 208.25 g/mol
InChI Key: BMVWCPGVLSILMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibenzosuberone (DBS) is a key intermediate for the synthesis of several active pharmaceutical ingredients (APIs) used in the treatment of diseases related to the central nervous system . It belongs to the family of tricyclic antidepressant drugs (TCAs), which are extensively used against migraines, tension headaches, anxiety attacks, and schizophrenia . DBS has shown bioactivity towards the serotonin transporter and the norepinephrine transporter .

Mode of Action

It is known that tcas, including those containing this compound moieties, primarily affect the autonomic and central nervous systems . They inhibit the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by DBS are primarily those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, DBS can enhance their effects and regulate mood . This makes DBS and other TCAs effective in treating depressive disorders and other conditions related to the central nervous system .

Pharmacokinetics

Like other tcas, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of DBS’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This can help alleviate symptoms of depressive disorders and other conditions related to the central nervous system .

Biochemical Analysis

Biochemical Properties

Dibenzosuberone plays a significant role in biochemical reactions, particularly in the context of its derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to interact with enzymes involved in neurotransmitter regulation, such as monoamine oxidase . These interactions are crucial for the compound’s potential antidepressant effects. Additionally, this compound derivatives can inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can modulate the activity of neurotransmitter receptors, leading to changes in cell signaling and neurotransmission . This modulation can impact gene expression, resulting in altered cellular responses. Furthermore, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to inhibition or activation of these targets. For instance, this compound derivatives can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, contributing to the compound’s antidepressant effects. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been found to be relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce therapeutic effects, such as antidepressant activity . High doses of the compound can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall biological activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also impact its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWCPGVLSILMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049400
Record name Dibenzosuberone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-35-1
Record name Dibenzosuberone
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Record name Dibenzsuberone
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Record name Dibenzosuberone
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Record name 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
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Record name Dibenzosuberone
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Record name Dibenzo(b,f)cycloheptan-1-one
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Record name DIBENZOSUBERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dibenzosuberone derivatives exhibit potent inhibitory activity against p38α MAP kinase by targeting the ATP binding site and stabilizing the inactive conformation of the kinase. [, , ] This inhibition leads to downstream effects like reduced cytokine production, ultimately suppressing inflammatory responses. [] Specific structural modifications can enhance their interaction with the "deep pocket" near the DFG motif of p38α MAP kinase, leading to improved potency and prolonged target residence time. []

A: Incorporation of a "deep pocket" moiety, designed to interact with the DFG motif of p38α MAP kinase, enhances the inhibitor's binding affinity and residence time. [] This modification often translates to increased potency and improved pharmacological properties.

ANone: The molecular formula of this compound is C15H12O, and its molecular weight is 208.26 g/mol.

A: NMR spectroscopy (both 1H and 13C), X-ray crystallography, and mass spectrometry are commonly used to characterize this compound and its derivatives. These techniques provide information about the structure, conformation, and purity of the synthesized compounds. [, , , , , , ]

A: this compound can act as a photoinitiator in the fabrication of organic memory devices. [] When incorporated into polyimide-based polymers, this compound facilitates the formation of fine organic active layer patterns through photolithographic processes. The performance of these devices under various conditions is an ongoing area of research.

A: this compound can be converted to alkynyldibenzosuberols, which, upon complexation with dicobalt octacarbonyl and subsequent protonation, generate cobalt-stabilized carbocations. [] The dynamic behavior of these carbocations, including their fluxionality and migration between cobalt centers, has been investigated using variable-temperature NMR spectroscopy and DFT calculations. []

A: Computational methods like DFT calculations are essential for understanding the conformational behavior of this compound derivatives, predicting their interactions with target proteins (e.g., p38 MAP kinase), and rationalizing experimental observations, such as the stability of cobalt-stabilized cations derived from this compound. [, , ] Additionally, molecular modeling techniques assist in designing novel this compound derivatives with improved pharmacological properties.

A: Introducing hydrophilic moieties at specific positions on the this compound scaffold can significantly enhance its solubility and whole blood activity without compromising potency against p38 MAP kinase. [, ] Additionally, incorporating bulky aryl substituents can modulate the dimerization and guest-binding properties of this compound-based coordination cages. []

A: The ketone functionality of this compound plays a crucial role in the formation of interpenetrated double-cages. [] Reducing the carbonyl group to a CH2 bridge disrupts the dimerization process, leading to the formation of monomeric cages instead. []

A: Incorporating hydrophilic moieties at specific positions on the this compound scaffold can enhance its solubility and overall bioavailability. [, ] Additionally, developing suitable formulation strategies, such as the use of specific excipients or drug delivery systems, can further improve the stability and bioavailability of this compound-based drugs.

A: While specific SHE regulations depend on the specific this compound derivative and its intended application, general laboratory safety practices should be followed during synthesis and handling. This includes using appropriate personal protective equipment, handling chemicals in well-ventilated areas, and disposing of waste materials responsibly. [] Efforts are underway to develop greener and more sustainable synthetic routes to minimize the environmental impact of this compound production. []

A: Research suggests that introducing specific structural modifications, such as hydrophilic groups, can enhance the bioavailability and potentially improve the overall PK/PD profile of this compound derivatives. [, ] Further research is necessary to fully elucidate the ADME properties and optimize the in vivo performance of these compounds.

A: this compound derivatives have shown potent inhibitory activity against p38 MAP kinase in both enzymatic assays and cell-based models. [, , ] Their efficacy has also been evaluated in whole blood assays, demonstrating their ability to suppress cytokine release, a key indicator of anti-inflammatory activity. [, ] Further research, including animal models and potentially clinical trials, is needed to thoroughly assess their therapeutic potential in inflammatory diseases.

A: The solubility of this compound derivatives is a crucial factor influencing their bioavailability and, consequently, their efficacy. [, ] Compounds with poor solubility might exhibit limited absorption and distribution in vivo, leading to reduced therapeutic effects. [] Strategies to enhance solubility, such as the introduction of hydrophilic moieties, are actively pursued to improve the drug-likeness of this compound-based compounds. [, ]

A: Initial research on this compound primarily focused on its synthesis and fundamental chemical properties. Over time, the focus has shifted towards exploring its potential applications, particularly in medicinal chemistry. The discovery of this compound derivatives as potent and selective p38 MAP kinase inhibitors represents a significant milestone, paving the way for developing novel anti-inflammatory therapeutics. [, , ] Additionally, the exploration of this compound-based coordination cages has opened up new avenues in supramolecular chemistry and materials science. [, , ]

A: The study of this compound and its derivatives draws upon expertise from various disciplines, including organic chemistry, medicinal chemistry, computational chemistry, materials science, and pharmacology. Collaborative efforts between these fields are crucial for advancing the development of novel this compound-based therapeutics, materials, and catalysts. [, , , , , , ] For instance, the design and synthesis of novel this compound-based p38 MAP kinase inhibitors require a synergistic approach involving medicinal chemists, computational chemists, and pharmacologists.

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